2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11013887
InChI: InChI=1S/C16H15N5OS/c17-13-8-14(18)21-16(20-13)23-9-15(22)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,19,22)(H4,17,18,20,21)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N
Molecular Formula: C16H15N5OS
Molecular Weight: 325.4 g/mol

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

CAS No.:

Cat. No.: VC11013887

Molecular Formula: C16H15N5OS

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide -

Specification

Molecular Formula C16H15N5OS
Molecular Weight 325.4 g/mol
IUPAC Name 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
Standard InChI InChI=1S/C16H15N5OS/c17-13-8-14(18)21-16(20-13)23-9-15(22)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,19,22)(H4,17,18,20,21)
Standard InChI Key IJJMFVKACNMEEW-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide (C₁₆H₁₅N₅OS) consists of three primary components:

  • A 4,6-diaminopyrimidine ring (C₄H₆N₄) featuring amino groups at positions 4 and 6.

  • A thioacetamide linker (–S–CH₂–CO–NH–) bridging the pyrimidine and naphthalene systems.

  • A naphthalen-2-yl group substituted at the acetamide nitrogen.

The naphthalen-2-yl substitution distinguishes this compound from its naphthalen-1-yl analog, altering steric and electronic interactions within the crystal lattice .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₅N₅OS
Molecular Weight325.4 g/mol
IUPAC Name2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
Canonical SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N

Synthesis and Crystallization

Synthetic Pathway

The compound is synthesized via nucleophilic substitution between 4,6-diamino-pyrimidine-2-thiol and 2-chloro-N-(naphthalen-2-yl)acetamide in ethanol under alkaline conditions .

Stepwise Procedure:

  • Base Activation: Potassium hydroxide (KOH) deprotonates the thiol group of 4,6-diamino-pyrimidine-2-thiol, generating a thiolate nucleophile.

  • Nucleophilic Attack: The thiolate displaces chlorine from 2-chloro-N-(naphthalen-2-yl)acetamide, forming the sulfur-carbon bond.

  • Workup: Ethanol is evaporated, and cold water precipitates the crude product, which is purified via recrystallization.

Reaction Yield:

  • Analogous syntheses for naphthalen-1-yl derivatives report yields of 88–92% .

Table 2: Hydrogen-Bond Geometry (Naphthalen-1-yl Analog)

D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H···A (°)
N5–H5A···N3ⁱ0.862.273.110167
N1–H1A···O1ⁱⁱ0.862.052.890165
C12–H12A···O1ⁱⁱ0.972.583.408143

Symmetry codes: (i) −x+1, −y, −z+1; (ii) x, −y+½, z+½.

Structural and Electronic Analysis

Conformational Flexibility

The thioacetamide linker introduces torsional strain, as evidenced by the N1–C11–C12–S1 torsion angle of 140.88° in the naphthalen-1-yl analog . This strain likely persists in the naphthalen-2-yl variant, though the altered substitution pattern may modulate rotational barriers.

Intramolecular Interactions

In the naphthalen-1-yl compound, intramolecular N–H···N hydrogen bonds preorganize the molecule for dimer formation . For the naphthalen-2-yl isomer, similar preorganization is anticipated, though the naphthalene orientation may permit additional C–H···π contacts.

Hypothesized Biological Applications

Antibacterial Activity

Thioacetamide-containing compounds exhibit broad-spectrum antibacterial effects by disrupting folate biosynthesis . Structural analogs of this compound could target dihydrofolate reductase (DHFR), a validated drug target.

Future Research Directions

  • Crystallographic Studies: Resolving the crystal structure of the naphthalen-2-yl isomer will clarify packing differences and hydrogen-bonding motifs.

  • Computational Modeling: Density functional theory (DFT) calculations could predict binding affinities for viral proteases or DHFR.

  • Biological Screening: In vitro assays against bacterial and viral targets are essential to validate hypothesized activities.

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